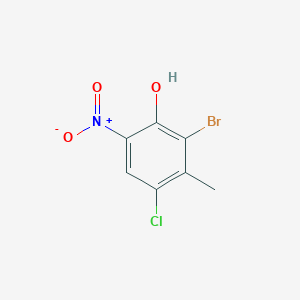

2-Bromo-4-chloro-3-methyl-6-nitro-phenol

Descripción

Propiedades

IUPAC Name |

2-bromo-4-chloro-3-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUXDBORJFMKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation and Methylation Approaches

Sulfonation-Chlorination-Nitration Route (Adapted from methods for similar compounds such as 2-nitro-4,6-dichloro-5-methylphenol):

Sulfonation : Starting from 4-chloro-3-methylphenol, sulfonation is carried out using a sulfuric anhydride complex (e.g., sulfuric anhydride with dioxane) in a halogenated hydrocarbon solvent such as 1,2-dichloroethane or chloroform. The reaction temperature is maintained around 70-75°C to ensure efficient sulfonation at the 2-position.

Chlorination : The sulfonated intermediate is then chlorinated using chlorine gas or sulfuryl chloride at controlled temperatures (20-60°C, preferably 45-55°C) to introduce chlorine at the 4-position.

Replacement of Sulfonic Group by Nitro Group : The sulfonic acid group at the 2-position is replaced by a nitro group via treatment with nitric acid at temperatures ranging from room temperature to 50°C.

Bromination : Bromine substitution at the 2-position (or 2-bromo position) can be introduced prior to or after nitration depending on the reactivity, typically using bromine or brominating agents in an appropriate solvent.

This method allows for selective substitution and reduces the formation of undesired isomers. The use of halogenated solvents and sulfuric anhydride complexes aids regioselectivity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-chloro-3-methyl-6-nitro-phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

Reduction Reactions: The major product is 2-Bromo-4-chloro-3-methyl-6-amino-phenol.

Oxidation Reactions: The major product is 2-Bromo-4-chloro-3-methyl-6-nitro-quinone.

Aplicaciones Científicas De Investigación

2-Bromo-4-chloro-3-methyl-6-nitro-phenol has a wide range of applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenol group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Structural and Substitutional Comparisons

The table below highlights key structural differences between 2-Bromo-4-chloro-3-methyl-6-nitro-phenol and analogous compounds:

Key Observations :

- Methyl Group Impact: The 3-methyl group in the target compound likely improves lipid solubility compared to non-methylated analogs (e.g., 4-Bromo-2-chloro-6-nitro-phenol), affecting bioavailability .

- Dimeric Structures: Compounds like 2,2′-Methylenebis(6-bromo-4-chlorophenol) exhibit higher molecular weights and steric hindrance, which may influence their biological activity and crystallization behavior .

Physicochemical Properties

- Melting Points and Solubility: The nitro group generally raises melting points due to increased intermolecular forces (e.g., dipole-dipole interactions). The methyl group in the target compound may reduce water solubility compared to methoxy-substituted analogs (e.g., 2-Bromo-4-methoxy-6-nitrophenol) .

- Hydrogen Bonding: Intramolecular hydrogen bonding (e.g., O–H⋯N in Schiff-base derivatives) can stabilize the molecular structure and reduce polarity, as seen in related bromo-chloro-phenol compounds .

Crystallographic and Computational Insights

- Crystal Packing : While crystallographic data for the target compound are lacking, studies on similar Schiff-base derivatives reveal weak intermolecular interactions (C–H⋯O, π-π stacking) that stabilize crystal lattices .

- Computational Modeling: Density functional theory (DFT) analyses of related compounds predict molecular electrostatic potentials and hyperpolarizability, aiding in understanding electronic properties .

Actividad Biológica

Overview

2-Bromo-4-chloro-3-methyl-6-nitro-phenol (BCMNOP) is an organic compound with the molecular formula CHBrClNO. It features a phenolic ring substituted with bromine, chlorine, methyl, and nitro groups, which contribute to its unique chemical properties. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

- Molecular Weight : 236.48 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of BCMNOP is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction, forming reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids. The phenolic hydroxyl group can form hydrogen bonds, potentially influencing enzyme activity and other biochemical pathways.

Antimicrobial Properties

BCMNOP has been investigated for its antimicrobial activity. Nitroaromatic compounds, including BCMNOP, are known to exhibit varying degrees of antibacterial properties. The presence of halogen substituents (bromine and chlorine) may enhance its interaction with microbial cell membranes or enzymes .

Case Studies and Research Findings

- Antimicrobial Activity : A study examining nitrophenols indicated that compounds with similar structures to BCMNOP demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact IC values for BCMNOP remain to be determined .

- Anticancer Activity : In related research on nitrophenols, compounds exhibiting structural similarities to BCMNOP were found to inhibit the growth of HeLa cervical cancer cells with IC values ranging from 0.5 to 1.5 µM. This suggests potential for BCMNOP in cancer therapeutics .

- Environmental Impact : BCMNOP and similar nitrophenols have been studied for their persistence in the environment and their effects on aquatic organisms. The toxicity profile indicates potential risks associated with exposure, highlighting the need for careful handling and assessment of biological effects .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Chlorine, Methyl, Nitro groups | Antimicrobial, Potentially anticancer |

| 2-Bromo-4-chloro-3-nitrophenol | Bromine, Chlorine, Nitro groups | Antimicrobial |

| 2-Nitrophenol | Nitro group only | Antimicrobial |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-4-chloro-3-methyl-6-nitro-phenol, and how should data be interpreted?

- Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify substitution patterns and confirm halogen/nitro group positions. For example, deshielded aromatic protons near electronegative substituents (e.g., NO) exhibit distinct splitting patterns.

- Infrared (IR) Spectroscopy: Identify functional groups via characteristic stretches (e.g., O–H in phenol ~3200–3600 cm, C–Br ~500–700 cm, and NO asymmetric stretch ~1520 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Halogens (Br/Cl) produce isotopic clusters, aiding structural validation .

Q. What are the common synthetic routes for introducing nitro and halogen groups in phenolic compounds like this compound?

- Answer:

- Nitration: Introduce nitro groups via mixed acid (HNO/HSO) under controlled temperatures (0–5°C) to avoid over-nitration. Positional selectivity depends on directing effects of existing substituents (e.g., methyl groups direct meta) .

- Halogenation: Electrophilic substitution using Br (in CHCl) or Cl gas. Steric hindrance from methyl/nitro groups may require Lewis acid catalysts (e.g., FeBr) for regioselectivity .

- Purification: Recrystallization from ethanol/water mixtures removes by-products (e.g., dihalogenated impurities) .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound be resolved using SHELXL refinement?

- Answer:

- Handling Disordered Atoms: Use SHELXL’s PART and AFIX commands to model split positions for overlapping atoms (e.g., Br/Cl in high-symmetry environments) .

- Twinning Analysis: Apply TWIN/BASF commands if data suggests twinning. Refine twin laws (e.g., two-domain twins) to improve R-factors .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure accurate space group assignment .

Q. What methodologies are recommended for analyzing intermolecular interactions in the crystal structure of this compound?

- Answer:

- Hydrogen Bonding Analysis: Use graph set notation (e.g., ) to classify O–H···O/N interactions. Tools like Mercury visualize networks, while SHELXL refines H-atom positions .

- π-π Stacking: Measure centroid-to-centroid distances (<3.8 Å) and dihedral angles (<10°) between aromatic rings using CCDC’s ConQuest .

- Hirshfeld Surfaces: Generate 2D fingerprint plots (via CrystalExplorer) to quantify contributions from Br···H, Cl···H, and O···H contacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for halogenated nitro-phenols?

- Example Table:

| Compound | Reported mp (°C) | Source |

|---|---|---|

| 2-Bromo-4-chlorophenol | 31–33 | |

| 3-Bromo-4-nitrophenol | 95–97 |

- Resolution Strategies:

- Verify purity via HPLC (>98%) and thermal analysis (DSC).

- Consider polymorphism by screening crystallization solvents (e.g., acetone vs. hexane) .

Methodological Best Practices

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?

- Answer:

- pH Range: Test stability in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis (λ shifts) and LC-MS .

- Kinetic Analysis: Fit data to pseudo-first-order models to calculate degradation rate constants () and activation energy (Arrhenius plot) .

Structural Refinement Tools

Q. How can ORTEP-3 and SHELX workflows be integrated for visualizing and refining crystal structures?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.